2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-prop-2-enoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid
Overview
Description
2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-prop-2-enoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of acridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-prop-2-enoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid typically involves the reaction of benzaldehyde and 1,3-cyclohexanedione in the presence of acetic acid under microwave irradiation . This method is favored due to its high yield, short reaction time, and eco-friendly conditions. The structure of the compound is characterized by IR, 1H NMR spectroscopy, and single-crystal X-ray diffraction .
Industrial Production Methods: the use of microwave-assisted synthesis is a promising approach for scaling up the production due to its efficiency and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions: 2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-prop-2-enoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-prop-2-enoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid has several scientific research applications. It is used in medicinal chemistry for the development of new therapeutic agents due to its potential biological activities, including antibacterial, antitumor, and anti-inflammatory effects . Additionally, it is employed in materials science for the synthesis of novel organic compounds with unique properties .
Mechanism of Action
The mechanism of action of 2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-prop-2-enoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-prop-2-enoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid include other acridine derivatives such as 3,3,6,6-tetramethyl-9-(phenyl)-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene and 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione .
Properties
IUPAC Name |
2-[3,3,6,6-tetramethyl-1,8-dioxo-9-(4-prop-2-enoxyphenyl)-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO5/c1-6-11-34-18-9-7-17(8-10-18)24-25-19(12-27(2,3)14-21(25)30)29(16-23(32)33)20-13-28(4,5)15-22(31)26(20)24/h6-10,24H,1,11-16H2,2-5H3,(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYNSQCWNBVWGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=CC=C(C=C4)OCC=C)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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